
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOP and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PPOP involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, PPOP prevents the replication of cancer cells and induces apoptosis.
Biochemical and physiological effects:
PPOP has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and reduction of tumor growth. It has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PPOP is its ease of synthesis and purification, which makes it readily available for use in laboratory experiments. However, its low solubility in aqueous solutions can limit its use in certain applications, and further research is needed to optimize its solubility and stability.
Direcciones Futuras
There are several future directions for the study of PPOP, including the development of more potent and selective anticancer agents based on its structure, optimization of its solubility and stability, and investigation of its potential applications in other fields, such as organic synthesis and drug design. Further research is also needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of PPOP involves the reaction of 4-pyridinol, piperidine, 2-thiophenecarboxaldehyde, and sodium triacetoxyborohydride in the presence of acetic acid. The reaction takes place in a solvent mixture of dichloromethane and ethanol, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
PPOP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug design, and organic synthesis. It has been found to exhibit significant activity against certain types of cancer cells and has been used as a lead compound for the development of novel anticancer agents.
Propiedades
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-4-2-10-20-14)17-9-1-3-13(11-17)19-12-5-7-16-8-6-12/h2,4-8,10,13H,1,3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYNEIDYVYNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2789375.png)
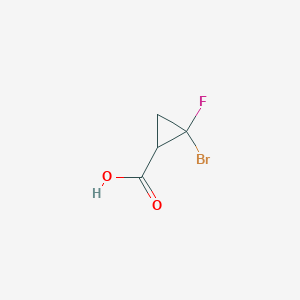
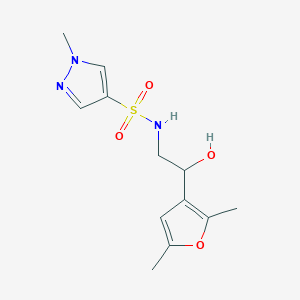
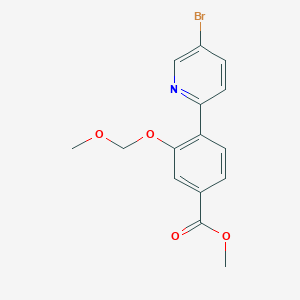

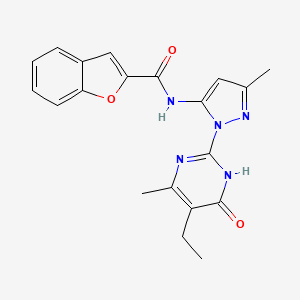
![1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole](/img/structure/B2789387.png)

![8-(2-Ethylphenyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2789392.png)
![(Z)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2789394.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-1-phenylethanone](/img/structure/B2789395.png)
![N-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2789396.png)
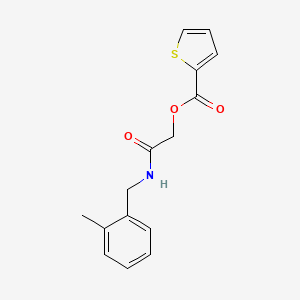
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)